molecular formula C6H8ClN3OS B2914417 [(2-chloropyrimidin-5-yl)imino]dimethyl-lambda6-sulfanone CAS No. 2287331-70-6

[(2-chloropyrimidin-5-yl)imino]dimethyl-lambda6-sulfanone

Cat. No.: B2914417
CAS No.: 2287331-70-6
M. Wt: 205.66
InChI Key: AKHVJFFQDXWZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-chloropyrimidin-5-yl)imino]dimethyl-lambda6-sulfanone is a chemical building block of interest in advanced research and development, particularly in the field of medicinal chemistry. Its structure, featuring a chloropyrimidine ring linked to a sulfonamide-derived group, is commonly found in compounds with significant biological activity . The chloropyrimidine moiety is a key synthon in nucleoside chemistry and allows for further functionalization via cross-coupling reactions, making it a versatile intermediate for creating diverse compound libraries. Research into similar sulfonamide-based compounds has demonstrated a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and antitumor properties . Some sulfonamide derivatives have shown promise as immunosuppressive agents by profoundly inhibiting essential basic processes in lymphocyte activation and replication . This reagent is intended for use in exploratory synthesis and biological screening efforts. It is strictly for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

(2-chloropyrimidin-5-yl)imino-dimethyl-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3OS/c1-12(2,11)10-5-3-8-6(7)9-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHVJFFQDXWZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CN=C(N=C1)Cl)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-chloropyrimidin-5-yl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 2-chloropyrimidine with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino group. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloropyrimidine moiety undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the chlorine atom and adjacent nitrogen atoms. Key reactions include:

Reaction Type Reagents/Conditions Products Key Observations
Amine substitutionPrimary/secondary amines, 80–100°C2-Aminopyrimidine derivativesRegioselectivity at C2 confirmed via HPLC
Alkoxy substitutionAlkoxides (NaOMe, KOtBu), polar aprotic solvents2-AlkoxypyrimidinesReaction rate depends on alkoxide basicity

Mechanistic Insight :
The chlorine atom at C2 activates the pyrimidine ring for attack by nucleophiles via a two-step addition-elimination pathway. DFT calculations suggest a transition state stabilized by resonance with the sulfanone group .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, leveraging the C5 position’s reactivity:

Table 2: Catalytic Cross-Coupling Examples

Coupling Partner Catalyst System Yield Application
Aryl boronic acidsPd(PPh₃)₄, Na₂CO₃, dioxane/EtOH/H₂O55% Synthesis of biaryl derivatives
Alkynyl trifluoroboratesPdCl₂(dppf), Cs₂CO₃, DMF62% Access to conjugated enyne systems

Notable Example :
A Suzuki-Miyaura coupling with (1-[2,5-dichloro-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl]cyclopropyl)boronic acid yielded a potent ATR kinase inhibitor precursor .

Cycloaddition Reactions

The sulfanone group facilitates [4+2] cycloadditions with dienes:

Diene Conditions Product Stereoselectivity
1,3-ButadieneThermal (110°C), toluenePyrimidine-fused sulfolaneEndo preference (7:1)
AnthraceneMicrowave, 150°C, 30 minDiels-Alder adductsComplete regiocontrol at C5

Mechanism :
The sulfanone’s electron-deficient sulfur center acts as a dienophile, with the imino group modulating reactivity through conjugation .

Oxidation

Oxidizing Agent Conditions Product Notes
mCPBADCM, 0°C → rtSulfoxide derivativeEpimerization observed at S-center
Ozone−78°C, MeOH/H₂OPyrimidine carboxylic acidOxidative cleavage of sulfanone

Reduction

Reducing Agent Conditions Product Selectivity
NaBH₄/CeCl₃THF, 0°CThiol intermediateChemoselective S=O reduction
H₂ (Pd/C)EtOAc, 50 psiDihydropyrimidinePartial ring saturation

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH), the imino group undergoes tautomerization to form a thiolactam derivative. Basic conditions (NaOH/H₂O) trigger sulfanone ring contraction via Stevens rearrangement, yielding a thiazine oxide .

Scientific Research Applications

(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone is a compound attracting interest in both medicinal chemistry and materials science. This is due to its potential biological activities and suitability for drug development. The compound combines a chlorinated pyrimidine with a sulfanone group and its structure includes a pyrimidine ring, known for its critical function in various biological systems, especially nucleic acid metabolism.

IUPAC Name and Structure
The IUPAC name for the compound is N-(2-chloropyrimidin-5-yl)-S-methylmethanesulfinamide . It has the InChI code 1S/C6H8ClN3OS/c1-12(2,11)10-5-3-8-6(7)9-4-5/h3-4H,1H2,2H3,(H,10,11) and the InChI key OSAVPMSXVZQUFL-UHFFFAOYSA-N . The molecular structure consists of:

  • A pyrimidine ring
  • A chlorine atom
  • An imino group
  • A sulfanone group

Potential Applications

(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone and related compounds have potential applications in:

  • Medicinal Chemistry The compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
  • Pharmaceutical Compositions It can be used in pharmaceutical compositions for the treatment of proliferative diseases such as cancer and particularly in disease mediated by Ataxia-telangiectasia mutated and RAD-3 related protein kinase inhibitors, commonly referred to as ATR .
  • Treatment of Allergic Diseases Substituted aromatic sulfonamides, which are related compounds, have use for allergic diseases .
  • Treatment of Neuropathy and Endometriosis They can also be used for neuropathy and endometriosis of uterus .

Potential Effects

Some potential effects of the compound include:

  • Skin Irritation Causes skin irritation .
  • Harmful if Swallowed Harmful if swallowed .
  • Effects on Fibrosis and Hypersensitivity Substituted aromatic sulfonamides, which are related compounds, can have effects on fibrosis and hypersensitivity .

Mechanism of Action

The mechanism of action of [(2-chloropyrimidin-5-yl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine Derivatives

The chloropyrimidine core of the compound is a common motif in bioactive molecules. Comparisons with analogs highlight the impact of substituents:

  • 4-Chloro-6-(dimethylamino)-2-(methylsulfanyl)pyrimidin-5-yl derivatives (e.g., methyl 2-hydroxypropanoate derivative in ): These compounds replace the imino-sulfone group with methylsulfanyl and dimethylamino substituents. The presence of Cl at the 2-position in the target compound may enhance electrophilic reactivity compared to dimethylamino groups, which are electron-donating. This difference influences regioselectivity in nucleophilic substitution reactions .
  • For example, uridine imino protons in A-U base pairs show δ¹⁵N shifts of 160–164 ppm, whereas guanosine imino protons in G-C pairs resonate at 145–150 ppm . Such data could guide NMR analysis of the target compound’s imino group dynamics.
Table 1: Substituent Effects on Pyrimidine-Based Compounds
Compound Key Substituents Reactivity/Interaction Insights Reference
Target compound 2-Cl, imino-sulfone Electrophilic Cl aids substitution
Methyl 2-hydroxypropanoate deriv. 4-Cl, 6-dimethylamino, 2-SMe Electron-donating groups reduce reactivity
RNA uridine imino protons H-bond donors in A-U pairs δ¹⁵N = 160–164 ppm

Biological Activity

The compound [(2-chloropyrimidin-5-yl)imino]dimethyl-lambda6-sulfanone is a member of the sulfanone class, characterized by its unique structural and electronic properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorinated pyrimidine moiety linked to a sulfanone group. The presence of the chlorine atom enhances its electrophilic character, potentially influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways and interact with cellular targets. Recent studies have suggested that compounds in this class may act as inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, which plays a crucial role in DNA damage response and cell cycle regulation .

Key Mechanisms:

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
ATR InhibitionSensitizes tumor cells to chemotherapeutics; enhances DNA damage response
Antibacterial PotentialExhibits activity against Gram-positive bacteria (specific data pending)
CytotoxicityPotential effects on cancer cell lines; further studies needed

Case Studies

Research Findings

Recent investigations into the biological properties of this compound have underscored its potential as a therapeutic agent. Notably:

  • In Vitro Studies : Compounds with similar structures have demonstrated promising results in inhibiting cancer cell proliferation and inducing apoptosis through various pathways, including oxidative stress mechanisms .
  • In Silico Studies : Computational modeling has suggested favorable interactions between this compound and key regulatory proteins involved in cell cycle control, warranting further experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.